molecular formula C₂₈H₄₇IO₃SSi B1141967 (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2- CAS No. 344798-32-9

(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-

Cat. No.: B1141967
CAS No.: 344798-32-9
M. Wt: 618.73
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2- is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2- typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and purification processes. Common synthetic routes may include the use of tert-butyldimethylsilyl chloride for silylation, followed by hydrogenation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or DMP.

    Reduction: Reduction of carbonyl groups to alcohols using reagents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions involving halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Substitution: Alkyl halides, tosylates, and other leaving groups

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-
  • tert-Butyldimethylsilyl-protected analogs
  • Hexahydro derivatives with different stereochemistry

Uniqueness

The uniqueness of (6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2- lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

CAS No.

344798-32-9

Molecular Formula

C₂₈H₄₇IO₃SSi

Molecular Weight

618.73

Synonyms

(1,1-Dimethylethyl)[[(5S)-1,3,4,5,6,7-hexahydro-3-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]-2,2-dioxidobenzo[c]thien-5-yl]oxy]dimethylsilane

Origin of Product

United States

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